GW-870086

Vue d'ensemble

Description

GW-870086 est un composé anti-inflammatoire puissant qui agit comme un agoniste du récepteur des glucocorticoïdes. Il a été développé en tant qu'agent respiratoire novateur présentant des propriétés biologiques uniques. Ce composé est en cours d'évaluation clinique pour son utilisation potentielle dans le traitement des maladies respiratoires telles que l'asthme et la dermatite atopique .

Méthodes De Préparation

Analyse Des Réactions Chimiques

GW-870086 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le squelette stéroïdien.

Substitution : Les réactions de substitution peuvent introduire ou remplacer des groupes fonctionnels, tels que les halogènes ou les groupes hydroxyle.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les agonistes du récepteur des glucocorticoïdes et leurs effets sur l'expression des gènes.

Biologie : Étudié pour son rôle dans la régulation de la libération de cytokines inflammatoires et son impact sur les processus cellulaires.

Médecine : Évalué pour son potentiel à traiter les maladies respiratoires, telles que l'asthme et la dermatite atopique, avec un profil de sécurité distinct par rapport aux traitements existants.

Industrie : Potentiellement développé en tant que nouveau stéroïde topique présentant des propriétés pharmacologiques uniques

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur des glucocorticoïdes, ce qui conduit à l'activation ou à la répression de gènes spécifiques impliqués dans les réponses inflammatoires. Il a une capacité unique à réguler un sous-ensemble spécifique de gènes qui sont normalement affectés par les glucocorticoïdes classiques. Cette régulation génique sélective se traduit par des effets anti-inflammatoires puissants avec des effets secondaires réduits .

Applications De Recherche Scientifique

Key Findings from Research

- Gene Regulation : GW-870086 represses inflammatory cytokine release in lung epithelial cells comparably to fluticasone propionate but does not activate all glucocorticoid-regulated genes, indicating a selective action .

- Efficacy in Models : In murine models of irritant-induced contact dermatitis and ovalbumin-induced allergic inflammation, this compound demonstrated comparable efficacy to existing treatments like fluticasone propionate .

- Safety Profile : The compound shows promise as a new topical steroid with a potentially safer profile due to its selective gene regulation capabilities .

Applications in Asthma Treatment

Recent studies have highlighted the effectiveness of this compound in treating asthma. A clinical trial demonstrated significant improvements in lung function among patients receiving various doses of this compound compared to placebo. The mean improvements in forced expiratory volume (FEV1) were notable across different dosages, suggesting its potential as an effective treatment option for asthma management .

Clinical Trial Results

| Dosage (mg) | Mean Improvement in FEV1 (L) | 95% Confidence Interval |

|---|---|---|

| 2 | 0.172 | (0.015, 0.329) |

| 3 | 0.105 | (-0.053, 0.263) |

| 4 | 0.159 | (0.001, 0.316) |

These results indicate that this compound may enhance lung function and reduce the need for rescue medication compared to placebo treatments .

Case Studies and Research Insights

Research involving this compound has included various case studies that provide insights into its applications:

- Asthma Management : A case study highlighted the positive outcomes of this compound in improving lung function metrics in asthmatic patients, demonstrating its potential as a new therapeutic agent .

- Dermatitis Treatment : Observational studies have shown that this compound is effective in managing symptoms of contact dermatitis, with results comparable to traditional therapies but with fewer side effects .

Data Collection Techniques

The studies utilized diverse methodologies, including:

- Gene Expression Profiling : To assess the impact on inflammatory markers.

- In Vivo Models : To evaluate efficacy in real biological systems.

- Clinical Trials : To gather data on human responses and safety profiles.

Mécanisme D'action

GW-870086 exerts its effects by binding to the glucocorticoid receptor, leading to the activation or repression of specific genes involved in inflammatory responses. It has a unique ability to regulate a specific subset of genes that are normally affected by classical glucocorticoids. This selective gene regulation results in potent anti-inflammatory effects with reduced side effects .

Comparaison Avec Des Composés Similaires

GW-870086 est comparé à d'autres agonistes du récepteur des glucocorticoïdes, tels que la propionate de fluticasone et la dexaméthasone. Contrairement à ces composés, this compound présente un profil pharmacologique unique qui lui permet de réguler sélectivement l'expression des gènes, ce qui se traduit par un profil de sécurité distinct. Les composés similaires comprennent :

- Propionate de fluticasone

- Dexaméthasone

- Triamcinolone

- Hydrocortisone

Ces composés partagent des mécanismes d'action similaires, mais diffèrent dans leurs profils de régulation génique et leurs responsabilités en matière d'effets secondaires .

Activité Biologique

GW-870086, also known as GSK 870086, is a synthetic glucocorticoid receptor agonist developed by GlaxoSmithKline. It was designed to provide anti-inflammatory effects while minimizing the side effects commonly associated with traditional glucocorticoids. This compound has been investigated for its potential applications in treating conditions like asthma and atopic dermatitis.

This compound exhibits a unique pharmacological profile characterized by its ability to selectively modulate gene expression. Unlike classical glucocorticoids, which can activate a broad range of genes, this compound primarily represses inflammatory cytokine release while showing minimal activation of certain glucocorticoid-regulated genes. This selective action may be attributed to modifications made at the 17α position of the steroid nucleus, which enhances its anti-inflammatory properties without the typical side effects associated with glucocorticoids .

Efficacy in Preclinical Studies

In vitro studies demonstrated that this compound effectively inhibited the release of pro-inflammatory cytokines such as IL-6 from lung epithelial cells. It showed comparable efficacy to fluticasone propionate (FP), a well-known glucocorticoid, in reducing cytokine levels but was approximately three times less potent than FP in specific assays .

Key Findings from Experimental Models

- Gene Expression Profiling : this compound significantly repressed the expression of certain inflammatory genes like PTGS2 while having minimal impact on others like SGK .

- In Vivo Models : In murine models of irritant-induced contact dermatitis and ovalbumin-induced allergic inflammation, this compound exhibited anti-inflammatory efficacy comparable to FP, indicating its potential for therapeutic use in allergic conditions .

Clinical Trials and Observations

This compound underwent several clinical trials to evaluate its safety and efficacy:

-

Asthma Trials :

- A randomized, placebo-controlled study assessed the effects of inhaled this compound over 28 days. Results indicated no significant improvement in forced expiratory volume (FEV1) compared to placebo, suggesting suboptimal efficacy in mild to moderate asthma cases .

- The study reported a moderate placebo response, raising questions about the compound's effectiveness at the tested dosage .

-

Atopic Dermatitis Trials :

- Two randomized controlled studies evaluated the safety and efficacy of this compound in patients with atopic dermatitis. Although a dose-dependent reduction in severity scores was observed, the clinical efficacy was not superior to placebo . Notably, skin thinning was not observed with this compound compared to traditional corticosteroids, indicating a potentially better safety profile .

Comparative Efficacy Table

Conclusion and Future Directions

This compound represents a promising advancement in glucocorticoid therapy with its selective action and reduced side effects. However, clinical trials have revealed limitations in its efficacy for certain conditions like asthma and atopic dermatitis. Further research is needed to optimize dosing strategies and explore combination therapies that could enhance its therapeutic potential while maintaining safety.

Propriétés

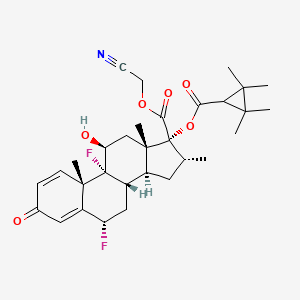

IUPAC Name |

cyanomethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3-tetramethylcyclopropanecarbonyl)oxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39F2NO6/c1-16-12-18-19-14-21(32)20-13-17(35)8-9-28(20,6)30(19,33)22(36)15-29(18,7)31(16,25(38)39-11-10-34)40-24(37)23-26(2,3)27(23,4)5/h8-9,13,16,18-19,21-23,36H,11-12,14-15H2,1-7H3/t16-,18+,19+,21+,22+,28+,29+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBKGTSFJSEIEM-NSHBDUGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39F2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827319-43-7 | |

| Record name | GW-870086 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827319437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-870086 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12322 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GW-870086 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O891A2A3ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.